N-(4-bromo-2-chloro-5-fluorophenyl)pyridine-4-carboxamide
Description
N-(4-bromo-2-chloro-5-fluorophenyl)pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with bromine, chlorine, and fluorine atoms
Properties
IUPAC Name |
N-(4-bromo-2-chloro-5-fluorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFN2O/c13-8-5-9(14)11(6-10(8)15)17-12(18)7-1-3-16-4-2-7/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTSTQBRYQONGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chloro-5-fluorophenyl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring and the pyridine ring. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chloro-5-fluorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The pyridine ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-(4-bromo-2-chloro-5-fluorophenyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe in biological assays to study enzyme activity or protein interactions.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chloro-5-fluorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chlorophenyl)pyridine-4-carboxamide
- N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide
- N-(4-bromo-2-fluorophenyl)pyridine-4-carboxamide
Uniqueness
N-(4-bromo-2-chloro-5-fluorophenyl)pyridine-4-carboxamide is unique due to the specific combination of halogen atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
